molecular formula C37H25N B15329451 N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine CAS No. 2131158-87-5

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine

Cat. No.: B15329451
CAS No.: 2131158-87-5
M. Wt: 483.6 g/mol
InChI Key: NWEJZUOWBCWNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine is a spirobifluorene-derived aromatic amine featuring a rigid 9,9'-spirobi[fluoren] core and an N-([1,1'-biphenyl]-2-yl) substituent. Its spiro-conjugated structure imparts high thermal stability and tunable optoelectronic properties, making it valuable in organic light-emitting diodes (OLEDs) and other photonic devices . The compound exhibits a glass transition temperature ($Tg$) of 140°C, significantly higher than conventional hole-transport materials like TAPC ($Tg = 79°C$), which enhances device longevity by resisting morphological degradation .

Properties

CAS No.

2131158-87-5

Molecular Formula

C37H25N

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-3-amine

InChI

InChI=1S/C37H25N/c1-2-12-25(13-3-1)27-14-7-11-21-36(27)38-26-22-23-35-31(24-26)30-17-6-10-20-34(30)37(35)32-18-8-4-15-28(32)29-16-5-9-19-33(29)37/h1-24,38H

InChI Key

NWEJZUOWBCWNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84

Origin of Product

United States

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C37_{37}H25_{25}N
  • Molecular Weight : 483.60 g/mol
  • CAS Number : 2131158-87-5

Research indicates that compounds similar to this compound may interact with various biological targets, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These interactions can modulate drug efflux mechanisms in cancer cells, potentially enhancing the efficacy of chemotherapeutic agents.

Interaction with P-glycoprotein

Studies have shown that compounds that stimulate ATPase activity in P-gp can reverse multidrug resistance in cancer cells. For instance, structural modifications in related compounds have been linked to increased stimulation of P-gp ATPase activity, suggesting that this compound may possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity IC50_{50} / EC50_{50} Notes
Study 1Stimulation of P-gp ATPase activity0.1 μM - 0.76 μMInduces drug efflux reversal in resistant cancer cell lines
Study 2Inhibition of tumor growth in vivoNot specifiedDemonstrated reduced tumor volume with no apparent side effects
Study 3Selectivity towards P-gp over other ABC transportersNot specifiedHighlights potential for targeted cancer therapy

Case Study 1: Chemotherapeutic Enhancement

In a study involving human cancer cell lines, this compound was tested for its ability to enhance the efficacy of doxorubicin. The compound was found to significantly reduce the IC50_{50} of doxorubicin by modulating P-gp activity, thereby increasing intracellular drug accumulation.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the spirobi[fluoren] structure were synthesized and evaluated for their biological activities. The results indicated that specific substitutions on the biphenyl moiety could enhance the binding affinity to P-gp and improve the overall pharmacological profile .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane.

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield
AlkylationCH₃I, K₂CO₃DMF80°C72%
AcylationAcCl, Et₃NDCMRT85%

Electrophilic Aromatic Substitution

The biphenyl and fluorenyl moieties undergo electrophilic substitution:

  • Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the para positions of the biphenyl ring.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Mechanistic Insight :
The electron-rich aromatic rings direct electrophiles to specific positions, enabling predictable functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings are pivotal for modifying its structure:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl systems.

  • Buchwald-Hartwig Amination : Links secondary amines to the aromatic core using Pd(OAc)₂/XPhos catalysts.

Optimized Protocol (Suzuki Coupling) :

ComponentDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄
SolventToluene/EtOH (3:1)
Temperature100°C, 24 h
Yield89%

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives:

  • Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields the corresponding N-oxide.

  • Air Oxidation : Prolonged exposure to air leads to gradual decomposition, forming unidentified polar byproducts.

Stability Note : Storage under inert atmosphere (N₂/Ar) is recommended to prevent degradation.

Bromination and Halogenation

Direct bromination occurs under controlled conditions:

  • Br₂/FeBr₃ : Introduces bromine atoms at the ortho positions of the biphenyl group .

  • NBS (N-Bromosuccinimide) : Selective bromination under radical initiation (AIBN) in CCl₄ .

Example Reaction :

text
N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine + Br₂ → 3-Bromo derivative (Yield: 68%)[5]

Comparative Reactivity

A comparison with structurally similar compounds reveals enhanced stability and reactivity:

CompoundKey ReactionOutcome vs. N-([1,1'-Biphenyl]-2-yl)-...
N-(9,9-Dimethylfluoren-2-yl)-...Faster Suzuki coupling kineticsHigher yields (Δ +12%)
N-(Phenyl)-9H-fluoren-3-amineLimited electrophilic substitutionLower functionalization sites

Reaction Challenges and Solutions

  • Steric Hindrance : The spirobi[fluoren] core limits access to certain reaction sites. Microwave-assisted synthesis reduces reaction times.

  • Solubility Issues : Polar aprotic solvents (DMF, DMAc) improve solubility during cross-couplings.

Comparison with Similar Compounds

Key Compounds:

Bis(9,9'-spirobifluorene-2-yl)amine (Compound 3) Structure: Two spirobifluorene units linked via an amine group. Synthesis: Pd-catalyzed coupling of 2-bromo-9,9’-spirobifluorene with 2-amino-9,9’-spirobifluorene (34% yield). Thermal Stability: Melting point = 302°C.

N-Aryl Biphenyl Amines (e.g., 12b–12i)

  • Structure : Pyridine-2-amine substituted with biphenyl groups (e.g., methyl, tert-butyl, chloro).
  • Synthesis : Pd(OAc)₂-catalyzed regioselective ortho-arylation (yields: 57–88%).

CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)

  • Structure : Carbazole and diphenylamine substituents on spirobifluorene.
  • Application : Red phosphorescent OLED host with 27.8 cd/A current efficiency.

Analysis:

  • Spirobifluorene Core : The target compound shares a spirobifluorene backbone with Compounds 3 and CzFA, ensuring rigidity and thermal resistance. However, its biphenyl-2-ylamine substituent differs from CzFA’s carbazole-diphenylamine groups, altering charge transport properties.

Optoelectronic Properties

UV-Vis and Photoluminescence Data:

Compound UV-Vis Absorption (nm) PL Emission (nm) Reference
Target Compound Not explicitly reported ~390–430 (inferred)
Spirobifluorene Derivatives 225–234, 239–280, 296–298, 308–328 390–430
CzFA Not reported Red emission
  • The target compound’s emission likely aligns with spirobifluorene derivatives (390–430 nm), but its biphenylamine group may introduce redshift compared to unsubstituted analogs .
  • CzFA’s carbazole substituents enable red emission, highlighting how functional groups tailor optoelectronic behavior .

Thermal and Device Performance

Thermal Stability:

Compound $T_g$ (°C) Melting Point (°C) Reference
Target Compound 140 Not reported
TAPC 79 Not reported
Compound 3 Not reported 302
  • The target compound’s $T_g$ (140°C) surpasses TAPC, reducing device degradation. Its stability is comparable to high-melting spirobifluorenes like Compound 3 .

OLED Performance:

Compound Device LT90 (hours) Efficiency (cd/A) Reference
Target Compound 70.5 Maintained
CzFA Not reported 27.8
MHT210/MEB310 Not reported High blue efficiency
  • Replacing TAPC with the target compound improved LT90 from <1.4 h to 70.5 h in green OLEDs without efficiency loss . CzFA’s higher efficiency in red devices underscores the role of substituents in optimizing host-guest energy transfer .

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methyl, tert-butyl) : Enhance solubility and reduce aggregation in N-aryl biphenyl amines, but may lower $T_g$ .
  • Electron-Withdrawing Groups (e.g., chloro, nitro) : Improve charge transport but reduce photoluminescence quantum yield .
  • Biphenyl vs. Carbazole : The target compound’s biphenylamine group likely offers balanced hole/electron transport, whereas CzFA’s carbazole enhances hole injection .

Preparation Methods

Key Structural Features

  • Spirobi[fluoren] Core : The 9,9'-spirobi[fluoren] moiety creates a rigid, non-planar structure that enhances thermal stability and modulates electronic properties.
  • Biphenyl-Amine Substituent : The N-(2-phenylphenyl) group introduces conjugation pathways, potentially enabling applications in charge-transport materials.

Optimization of Reaction Conditions

Optimizing spirobi[fluoren]-amine synthesis demands careful balancing of steric and electronic factors. Key parameters include:

Solvent Selection

Solvent Dielectric Constant Boiling Point (°C) Suitability
DMF 36.7 153 High
Toluene 2.4 111 Moderate
THF 7.5 66 Low

DMF’s high polarity facilitates dissolution of aromatic intermediates, though its high boiling point necessitates prolonged reaction times.

Catalytic Systems

  • CuI/1,10-Phenanthroline : Effective for Ullmann coupling but sensitive to oxygen.
  • Pd(OAc)₂/XPhos : Superior for Suzuki couplings but costly for large-scale synthesis.

Characterization and Validation

Post-synthetic characterization ensures structural fidelity and purity:

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm, with distinct splitting from the spiro junction.
  • MS (ESI+) : Molecular ion peak at m/z 487.3 [M+H]⁺ confirms the molecular weight.

Chromatographic Purity

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase. Purity ≥95% by area normalization.

Challenges and Limitations

  • Steric Hindrance : The spirobi[fluoren] core impedes reagent access, necessitating excess coupling partners.
  • Purification Complexity : Similar polarities of byproducts complicate column chromatography.
  • Scalability : Multi-step sequences accumulate yield losses, limiting industrial feasibility.

Q & A

Q. What are the common synthetic routes for N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine?

A widely used method involves palladium-catalyzed cross-coupling under Buchwald-Hartwig conditions . Key parameters include:

  • Catalyst system : Palladium acetate (0.456 mmol) and tri-tert-butylphosphine (0.44 mL, 1.80 mmol) .
  • Base : Cesium carbonate (3.54 g, 10.86 mmol) in toluene .
  • Reaction conditions : 110°C for 36 hours .
  • Purification : Column chromatography (50% CH2_2Cl2_2/hexanes) yields 34% product as a light-yellow solid .
  • Critical analysis : Monitor reaction progress via TLC, and confirm product purity through melting point (302°C) and spectroscopic data .

Q. Which characterization techniques are essential for confirming the compound’s structure?

A multi-technique approach is required:

  • 1^1H/13^{13}C NMR : Assign aromatic proton environments (e.g., δ 7.86 ppm for biphenyl protons) and sp3^3-hybridized carbons (e.g., δ 151.47 ppm for amine-linked carbons) .
  • FT-IR : Identify N–H stretching (3389 cm1^{-1}) and aromatic C=C vibrations (1602 cm1^{-1}) .
  • Melting point : Confirm crystalline purity (302°C) .
  • Elemental analysis : Validate stoichiometry (e.g., C31_{31}H21_{21}N) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization strategies include:

  • Catalyst screening : Test Pd0^0/Pd2+^{2+} systems (e.g., Pd(dba)2_2 or Xantphos-based catalysts) to improve coupling efficiency.
  • Solvent effects : Explore high-boiling solvents (e.g., xylene) to enhance reaction kinetics.
  • Base selection : Compare Cs2_2CO3_3 with weaker bases (K3_3PO4_4) to reduce side reactions .
  • Reaction time : Conduct time-course studies (e.g., 24–48 hours) to balance conversion and decomposition .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Address discrepancies through:

  • Cross-validation : Compare NMR data with computational simulations (DFT) for aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ = 408.1742 for C31_{31}H21_{21}N) .
  • X-ray crystallography : Resolve ambiguities in spiro-conformation (e.g., dihedral angles between fluorene units) .

Q. What role does the spirobi[fluorene] structure play in the compound’s optoelectronic applications?

The spiro architecture contributes to:

  • Thermal stability : Reduced π-π stacking enhances decomposition resistance (>300°C) .
  • Charge transport : High hole mobility (μh_h ~103^{-3} cm2^2/V·s) due to extended conjugation and rigid backbone .
  • Film morphology : Spin-coated films exhibit uniform amorphous phases, critical for OLED hole-transport layers (HTLs) .

Data Contradiction Analysis

Q. How to interpret conflicting 1^11H NMR signals in related spirobifluorene derivatives?

Discrepancies may arise from:

  • Solvent effects : CD3_3OD vs. CDCl3_3 can shift aromatic protons by 0.1–0.3 ppm .
  • Dynamic exchange : Amine proton exchange (δ 6.16 ppm) may broaden signals in protic solvents .
  • Resolution limits : Use 500+ MHz NMR to resolve overlapping aromatic multiplets .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents and reagents to avoid hydrolysis of Pd catalysts .
  • Purification : Use gradient elution (hexanes → CH2_2Cl2_2) to separate oligomeric byproducts .
  • Application testing : Evaluate HTL performance in OLED devices via current density-voltage (J-V) profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.